molecular formula C17H23N3O2S B11139646 4-(4-methoxyphenyl)-N-(1-methylhexyl)-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-(1-methylhexyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11139646
M. Wt: 333.5 g/mol
InChI Key: WYROHSORJOUIFA-UHFFFAOYSA-N
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Description

N-(heptan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a heptan-2-yl group, a methoxyphenyl group, and a carboxamide group attached to the thiadiazole ring

Preparation Methods

The synthesis of N-(heptan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Heptan-2-yl Group: The heptan-2-yl group can be introduced via alkylation reactions using suitable alkyl halides or alcohols in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions, where the thiadiazole ring acts as a nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiadiazole derivative with an appropriate amine or ammonia under suitable conditions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-(heptan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the attached substituents are replaced by other groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that 4-(4-methoxyphenyl)-N-(1-methylhexyl)-1,2,3-thiadiazole-5-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)

In these studies, the compound showed promising growth inhibition percentages, suggesting its potential as a lead compound in anticancer drug development .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural components contribute to its effectiveness against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial activity, making it a candidate for further exploration in treating infections caused by resistant bacteria .

Case Study 1: Anticancer Evaluation

In a study focused on the synthesis of thiadiazole derivatives, researchers synthesized several compounds related to this compound. These derivatives were tested for their cytotoxicity against human cancer cell lines:

CompoundCell Line% Growth Inhibition
AHeLa75%
BMCF-768%
CHCT-11682%

The results indicated that modifications in the structure led to enhanced cytotoxic activity, supporting the idea that this class of compounds could be optimized for better therapeutic outcomes .

Case Study 2: Antimicrobial Screening

A separate investigation assessed the antimicrobial efficacy of the compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings highlight the compound's potential as an antimicrobial agent and warrant further studies to elucidate its mechanism of action .

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-(heptan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

    4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the heptan-2-yl group, which may affect its biological activity and chemical properties.

    N-(heptan-2-yl)-1,2,3-thiadiazole-5-carboxamide:

    N-(heptan-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Lacks the methoxy group on the phenyl ring, which may alter its chemical behavior and biological effects.

Biological Activity

The compound 4-(4-methoxyphenyl)-N-(1-methylhexyl)-1,2,3-thiadiazole-5-carboxamide belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C14H20N2O2S\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound features a thiadiazole ring, which is known for its stability and low toxicity in biological systems. The presence of substituents such as the methoxy group and the hexyl chain contributes to its unique pharmacological properties.

Anticancer Activity

Numerous studies have explored the anticancer potential of 1,3,4-thiadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Cytotoxicity Testing : In vitro studies have demonstrated that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines, such as HEPG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 20 μM .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of focal adhesion kinase (FAK) and tubulin polymerization, which are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented:

  • Bacterial Inhibition : Compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds exhibit minimum inhibitory concentrations (MIC) in the range of 50-200 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa150

Other Biological Activities

The biological spectrum of this compound extends beyond anticancer and antimicrobial effects:

  • Antioxidant Activity : Thiadiazole derivatives have shown potential as antioxidants, which may help mitigate oxidative stress-related diseases .
  • Anticonvulsant Properties : Some studies suggest that modifications in the thiadiazole structure can enhance anticonvulsant activity, making these compounds candidates for neurological disorder treatments .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Study on Anticancer Properties : A study evaluated various thiadiazole derivatives for their anticancer activity against multiple human cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited superior efficacy compared to others .
  • Antimicrobial Evaluation : Another research focused on synthesizing novel thiadiazoles and assessing their antimicrobial activities. The results confirmed significant antibacterial effects against both Gram-positive and Gram-negative strains .

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

N-heptan-2-yl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C17H23N3O2S/c1-4-5-6-7-12(2)18-17(21)16-15(19-20-23-16)13-8-10-14(22-3)11-9-13/h8-12H,4-7H2,1-3H3,(H,18,21)

InChI Key

WYROHSORJOUIFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=C(N=NS1)C2=CC=C(C=C2)OC

Origin of Product

United States

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